molecular formula C23H19N3O6 B11702782 Dimethyl 4,4'-[pyridine-2,6-diylbis(carbonylimino)]dibenzoate

Dimethyl 4,4'-[pyridine-2,6-diylbis(carbonylimino)]dibenzoate

Cat. No.: B11702782
M. Wt: 433.4 g/mol
InChI Key: UCBMACNHLKSQKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(6-{[4-(methoxycarbonyl)phenyl]carbamoyl}pyridine-2-amido)benzoate is a complex organic compound that features a combination of aromatic rings, amide, and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(6-{[4-(methoxycarbonyl)phenyl]carbamoyl}pyridine-2-amido)benzoate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the pyridine ring: This can be achieved through a condensation reaction involving appropriate precursors.

    Introduction of the amide group: This step involves the reaction of the pyridine derivative with an amine, forming the amide linkage.

    Coupling with the benzoate moiety: This is often done using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the ester bond.

    Final esterification: The methoxycarbonyl group is introduced through esterification reactions under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(6-{[4-(methoxycarbonyl)phenyl]carbamoyl}pyridine-2-amido)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide groups to amines or the ester groups to alcohols.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution reagents: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 4-(6-{[4-(methoxycarbonyl)phenyl]carbamoyl}pyridine-2-amido)benzoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 4-(6-{[4-(methoxycarbonyl)phenyl]carbamoyl}pyridine-2-amido)benzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(methoxycarbonyl)benzoate: A simpler ester derivative with similar ester functional groups.

    4-(Methoxycarbonyl)phenylboronic acid: Contains a boronic acid group instead of the amide and pyridine moieties.

    N-(4-Methoxyphenyl)pyridine-2-carboxamide: Similar amide and pyridine structures but lacks the benzoate ester.

Uniqueness

Methyl 4-(6-{[4-(methoxycarbonyl)phenyl]carbamoyl}pyridine-2-amido)benzoate is unique due to its combination of multiple functional groups and aromatic rings, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C23H19N3O6

Molecular Weight

433.4 g/mol

IUPAC Name

methyl 4-[[6-[(4-methoxycarbonylphenyl)carbamoyl]pyridine-2-carbonyl]amino]benzoate

InChI

InChI=1S/C23H19N3O6/c1-31-22(29)14-6-10-16(11-7-14)24-20(27)18-4-3-5-19(26-18)21(28)25-17-12-8-15(9-13-17)23(30)32-2/h3-13H,1-2H3,(H,24,27)(H,25,28)

InChI Key

UCBMACNHLKSQKX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2=NC(=CC=C2)C(=O)NC3=CC=C(C=C3)C(=O)OC

Origin of Product

United States

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